2-chloroethyl diethyl phosphate

Übersicht

Beschreibung

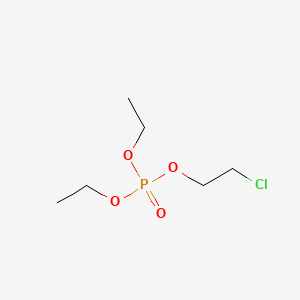

2-Chloroethyl diethyl phosphate is an organophosphate compound with the molecular formula C6H14ClO4P. It is known for its reactivity and is used in various chemical applications. The compound is characterized by the presence of a chloroethyl group attached to a diethyl phosphate moiety, making it a versatile intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloroethyl diethyl phosphate can be synthesized through the reaction of diethyl phosphite with 2-chloroethanol. The reaction typically occurs under acidic conditions, where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the 2-chloroethanol, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloroethyl diethyl phosphate undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Hydrolysis: In the presence of water, the compound can hydrolyze to form diethyl phosphate and 2-chloroethanol.

Common Reagents and Conditions:

Hydrogen Peroxide and Amine: These reagents are used to convert this compound into 2-chloroethyl diethyl phosphite.

Acidic or Basic Conditions: These conditions facilitate hydrolysis and substitution reactions.

Major Products Formed:

Diethyl Phosphate: Formed through hydrolysis.

2-Chloroethyl Diethyl Phosphite: Formed through reaction with hydrogen peroxide and amine.

Wissenschaftliche Forschungsanwendungen

2-Chloroethyl diethyl phosphate is utilized in various scientific research applications, including:

Chemistry: It serves as a reactive intermediate in the synthesis of more complex organophosphate compounds.

Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-chloroethyl diethyl phosphate involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites on biological molecules, such as DNA and proteins. This alkylation can lead to the inhibition of DNA replication and protein function, making it a potential candidate for use in chemotherapy .

Molecular Targets and Pathways:

DNA: Alkylation of DNA can result in the formation of cross-links, preventing replication and transcription.

Proteins: Alkylation of proteins can inhibit their enzymatic activity and disrupt cellular processes.

Vergleich Mit ähnlichen Verbindungen

Tris(2-chloroethyl) Phosphate: Another organophosphate compound used as a flame retardant and plasticizer.

Diethyl(2-chloroethyl) Phosphonate: Similar in structure but with different reactivity and applications.

Uniqueness: 2-Chloroethyl diethyl phosphate is unique due to its specific reactivity and the presence of both chloroethyl and diethyl phosphate groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .

Biologische Aktivität

2-Chloroethyl diethyl phosphate (CAS No. 5630-71-7) is an organophosphate compound known for its biological activity, particularly its interaction with the cholinergic system. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by its phosphate ester structure, which contributes to its biological activity. As an organophosphate, it shares properties with other compounds in this class, including potential neurotoxicity.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This can cause a range of physiological effects, including:

- Neurological Effects : Symptoms may include muscle twitching, respiratory distress, and convulsions due to overstimulation of the nervous system.

- Endocrine Disruption : Some studies suggest potential endocrine-disrupting effects, although specific mechanisms remain less understood.

Biological Activity

Toxicological Studies : Research indicates that this compound exhibits significant toxicity in various animal models. For instance, studies have demonstrated that exposure can lead to:

- Neurotoxic Effects : High doses have been associated with neurodegeneration and behavioral changes in rodents .

- Carcinogenic Potential : Long-term exposure has raised concerns regarding carcinogenicity, particularly in relation to renal and thyroid tumors observed in animal studies .

Case Studies :

- Acute Toxicity : In a study involving mice, administration of this compound resulted in acute toxicity characterized by increased mortality rates and significant alterations in body weight and organ morphology .

- Plant Uptake : Research on plant uptake showed that organophosphates like this compound can bioaccumulate in crops, raising concerns about food safety and environmental impact .

Research Findings

Recent studies have focused on the environmental persistence and bioaccumulation potential of this compound. Key findings include:

- Bioaccumulation Factor (BAF) : The compound has a BAF indicating potential for accumulation in biological systems, which can lead to higher toxicity levels over time .

- Endocrine Activity : Limited studies suggest that while some organophosphates exhibit estrogenic activity, this compound does not show significant estrogenic effects in vitro .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound | AChE Inhibition | Carcinogenic Potential | Bioaccumulation Potential |

|---|---|---|---|

| This compound | High | Possible | Moderate |

| Tris(2-chloroethyl) Phosphate | Very High | Confirmed | High |

| Tributyl Phosphate | Moderate | Uncertain | Low |

Eigenschaften

IUPAC Name |

2-chloroethyl diethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClO4P/c1-3-9-12(8,10-4-2)11-6-5-7/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRCFQJHNPNPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204839 | |

| Record name | Phosphoric acid, 2-chloroethyl diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5630-71-7 | |

| Record name | Phosphoric acid, 2-chloroethyl diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 2-chloroethyl diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.